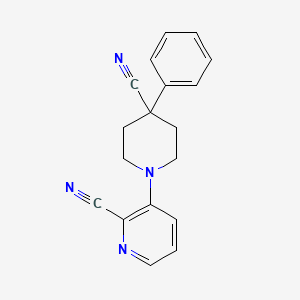![molecular formula C21H28N8 B12249249 6-(4-{2-tert-butyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-7-methyl-7H-purine](/img/structure/B12249249.png)
6-(4-{2-tert-butyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-7-methyl-7H-purine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-{2-tert-butyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-7-methyl-7H-purine is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its rings. This particular compound features a purine base, which is a fundamental component in the structure of DNA and RNA, making it of significant interest in biochemical and pharmaceutical research.
Preparation Methods
The synthesis of 6-(4-{2-tert-butyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-7-methyl-7H-purine involves multiple steps, typically starting with the preparation of the cyclopenta[d]pyrimidine core. This is followed by the introduction of the piperazine moiety and the purine base. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens, acids, and bases. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
6-(4-{2-tert-butyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-7-methyl-7H-purine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its structure makes it a useful tool in studying DNA and RNA interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the desired therapeutic effects. The exact pathways and targets depend on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Compared to other similar compounds, 6-(4-{2-tert-butyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-7-methyl-7H-purine is unique due to its specific structure, which combines a purine base with a cyclopenta[d]pyrimidine and piperazine moiety. Similar compounds include:
- tert-butyl 2,4-dichloro-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine-7-carboxylate
- tert-butyl 4-(6-((6-bromo-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture, which can lead to different chemical and biological properties.
Properties
Molecular Formula |
C21H28N8 |
|---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
6-[4-(2-tert-butyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazin-1-yl]-7-methylpurine |
InChI |
InChI=1S/C21H28N8/c1-21(2,3)20-25-15-7-5-6-14(15)18(26-20)28-8-10-29(11-9-28)19-16-17(22-12-23-19)24-13-27(16)4/h12-13H,5-11H2,1-4H3 |
InChI Key |
SHJFOHBASZXNSP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NC2=C(CCC2)C(=N1)N3CCN(CC3)C4=NC=NC5=C4N(C=N5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-chlorophenyl)-4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine-1-carboxamide](/img/structure/B12249169.png)
![ethyl 1-[(2-chloro-6-fluorophenyl)methyl]-5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate](/img/structure/B12249173.png)
![1-{Imidazo[1,2-b]pyridazin-6-yl}-4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazine](/img/structure/B12249179.png)

![2-[4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-4-methoxy-7-methyl-1,3-benzothiazole](/img/structure/B12249195.png)
![9-(2-methoxyethyl)-6-{5-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9H-purine](/img/structure/B12249196.png)
amino}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12249200.png)
![3-(4-{9-[(oxolan-2-yl)methyl]-9H-purin-6-yl}piperazin-1-yl)pyrazine-2-carbonitrile](/img/structure/B12249215.png)
![N-(4-fluorophenyl)-5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide](/img/structure/B12249223.png)
![2-[4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-4-methyl-1,3-benzothiazole](/img/structure/B12249224.png)
![N-[2-(2-methoxyphenyl)ethyl]-6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine](/img/structure/B12249230.png)
![2-[3-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)pyrrolidin-1-yl]-6-fluoro-1,3-benzothiazole](/img/structure/B12249232.png)
![6-[5-(azepane-1-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-ethyl-9H-purine](/img/structure/B12249254.png)

